ML329 - 19992-50-8

ML329

Catalog Number: EVT-347594
CAS Number: 19992-50-8
Molecular Formula: C16H12N2O4S
Molecular Weight: 328.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. It is a derivative of 1,4-naphthoquinone, a structural motif found in various natural products and pharmaceuticals. This compound has garnered interest in scientific research due to its potential biological activities, particularly as an anticancer agent. []

Source and Classification

ML329 was developed through a collaborative effort involving the Broad Institute Probe Development Center and the University of Kansas Specialized Chemistry Center. It was synthesized as part of an initiative to explore small molecule probes that can elucidate the roles of transcription factors like MITF in cancer biology. The compound is classified as a small molecule inhibitor with specific activity against MITF-dependent cell lines.

Synthesis Analysis

The synthesis of ML329 involves a one-step reaction utilizing commercially available starting materials. The key steps are as follows:

  1. Starting Materials: The synthesis begins with 1,4-naphthoquinone and sulfanilamide.
  2. Catalyst: Cerium(III) chloride heptahydrate is employed as a Lewis acid catalyst.
  3. Reaction Conditions: The reaction mixture is stirred at 75 °C for three days.
  4. Workup: After the reaction period, dilute citric acid is added to the suspension to precipitate the product. The insoluble material is collected by filtration, washed with water, dried, and purified using preparative reverse-phase liquid chromatography (RPLC) .

This method demonstrates efficiency and yields a compound with improved selectivity and reduced susceptibility to nucleophilic attack compared to earlier analogs.

Molecular Structure Analysis

The molecular structure of ML329 features a naphthoquinone core linked to a sulfanilamide moiety. Key structural characteristics include:

  • Chemical Formula: C13_{13}H10_{10}N2_{2}O3_{3}S
  • Molecular Weight: 270.29 g/mol
  • Functional Groups: The presence of both sulfonamide and quinone functionalities suggests potential reactivity patterns typical of these groups.

The structure allows ML329 to interact selectively with components of the MITF regulatory network, potentially influencing its transcriptional activity .

Chemical Reactions Analysis

ML329 primarily acts through its interaction with MITF and related pathways. Notably:

  • Bioreduction: In certain cancer cells, ML329 is bioreduced by NAD(P)H quinone dehydrogenase 1 (NQO1), an enzyme preferentially expressed in some malignancies. This conversion is critical for its anticancer activity .
  • Target Engagement: The compound inhibits the expression of several MITF target genes involved in melanoma cell proliferation and survival, including those regulating pigmentation and cell cycle progression .

These reactions underscore ML329's potential as a targeted therapeutic agent in cancers characterized by aberrant MITF signaling.

Mechanism of Action

The mechanism of action for ML329 involves:

  1. Inhibition of MITF Activity: By binding to components within the MITF pathway, ML329 disrupts the transcriptional regulation exerted by MITF on target genes essential for melanoma cell survival.
  2. Selective Cell Killing: The bioreduction process transforms ML329 into an active form that selectively induces apoptosis in MITF-dependent cancer cells while sparing normal cells .
  3. Downregulation of Oncogenic Pathways: By inhibiting MITF, ML329 leads to decreased expression of oncogenes associated with melanoma proliferation and metastasis .

This multifaceted mechanism highlights its potential utility in targeted cancer therapies.

Physical and Chemical Properties Analysis

ML329 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability studies indicate that ML329 maintains its integrity under standard laboratory conditions but may be sensitive to extreme pH or light exposure.
  • Reactivity: The compound's reactivity profile suggests it can participate in nucleophilic substitution reactions due to its electrophilic quinone moiety .

These properties are crucial for understanding its behavior in biological systems and optimizing formulations for therapeutic use.

Applications

ML329 has significant implications in scientific research and potential therapeutic applications:

  • Melanoma Research: As an inhibitor of the MITF pathway, it serves as a valuable tool for studying melanoma biology and developing new treatment strategies.
  • Drug Development: Its selective action on cancer cells makes it a candidate for further development into therapeutics aimed at combating melanoma and possibly other cancers driven by similar pathways .
  • Biomarker Studies: Research indicates that biomarkers associated with NQO1 expression can predict responsiveness to ML329, facilitating personalized medicine approaches in oncology .
Introduction to ML329 and MITF in Disease Pathobiology

Molecular Characterization of ML329 as a Low-Molecular MITF Inhibitor

ML329 (CAS: 19992-50-8; C₁₆H₁₂N₂O₄S) is a sulfonamide-derived compound that selectively disrupts MITF-DNA binding and downstream transcriptional activity. Its mechanism centers on competitive inhibition of MITF binding to the TRPM1 (Melastatin) promoter, a key melanocytic differentiation gene, with a half-maximal inhibitory concentration (IC₅₀) of 1.2 μM in reporter assays [4]. Structurally, ML329 incorporates a biaryl sulfonamide scaffold enabling high-affinity interactions with MITF’s basic helix-loop-helix leucine zipper (bHLH-Zip) DNA-binding domain. This impedes MITF homodimerization and heterodimerization with related MiT family members (TFE3, TFEB, TFEC), thereby blocking E-box/CATGTG motif recognition [4] [6].

  • Biochemical Specificity: Unlike pan-MiT inhibitors, ML329 shows preferential activity against MITF-M, the melanocyte/melanoma-specific isoform. It minimally inhibits the kinase activity of closely related receptors (e.g., KIT, PDGFRA) even at 10 μM concentrations, underscoring its selectivity [4] [6].
  • Downstream Effects: ML329 suppresses MITF’s transactivation of critical targets:
  • Anti-apoptotic: BCL2
  • Cell cycle: CDK2, CDK4
  • Metabolic: PGC1α
  • Pigmentation: TYR, MLANA [6] [9].
  • Regulatory Crosstalk: ML329 indirectly modulates MITF stability by disrupting HINT1-MITF interactions. HINT1 acetylation (K21) or phosphorylation (Y109) releases MITF, enhancing its nuclear translocation; ML329 counteracts this activation axis [10].

Table 1: MITF-Targeted Compounds and Selectivity Profiles

CompoundPrimary TargetIC₅₀/EC₅₀Key Off-Targets
ML329MITF-DNA binding1.2 μM (TRPM1)None significant
TivantinibMET kinase355 nMMITF (weak)
PaquinimodS100A9N/AMITF expression
Reference [4]

Role of Microphthalmia-Associated Transcription Factor (MITF) in Oncogenesis and Fibrotic Disorders

MITF functions as a lineage-survival oncogene by coordinating programs for proliferation, metabolism, and immune evasion. Its dysregulation occurs via amplification, transcriptional upregulation, or post-translational activation across malignancies.

  • Melanoma Pathogenesis:
  • MITF amplification occurs in 15–20% of cutaneous melanomas, correlating with poor survival [7] [9].
  • It sustains proliferation via CDK2/BCL2 upregulation and metabolic adaptation through PGC1α-mediated mitochondrial biogenesis [6] [9].
  • In "phenotype switching," MITFlow states drive invasiveness via extracellular matrix (ECM) remodeling genes (e.g., TNC, FN1) and focal adhesion kinases (FAK, PXN) [7].

  • GIST and Sarcomas:

  • MITF is overexpressed in gastrointestinal stromal tumors (GISTs), independent of KIT/PDGFRA mutations. It activates pro-survival signals (BCL2, CDK2) and confers resistance to imatinib [1] [2].
  • In undifferentiated pleomorphic sarcomas, MITF positivity occurs in 89% of cases, correlating with ECM dysregulation [3].

  • Fibrotic Pathways:

  • In keloids and scleroderma, MITF+ fibroblasts exhibit enhanced collagen deposition and contractile activity via TGF-β synergy [3] [8].
  • Mast cell MITF drives fibrogenic mediator release (tryptase, chymase) in dermal and pulmonary fibrosis [8] [10].

Table 2: MITF-Driven Pathways in Disease

Disease ContextKey MITF TargetsFunctional Outcome
Melanoma (MITFhigh)CDK2, BCL2, PGC1αProliferation, oxidative metabolism
Melanoma (MITFlow)FN1, TNC, FAKECM invasion, drug resistance
GISTKIT, BCL2, CDK2Imatinib resistance
FibrosisCollagen I/III, TGF-βFibroblast activation
Reference [1] [2] [3]

Rationale for Targeting MITF in Malignant Melanoma and Keloid Pathophysiology

The pleiotropic roles of MITF in tumor plasticity, stromal interactions, and therapy resistance position ML329 as a multifaceted therapeutic tool.

  • Overcoming Melanoma Heterogeneity:
  • Phenotypic switching between MITFhigh (proliferative) and MITFlow (invasive) states underpins metastasis and immunotherapy resistance. ML329 suppresses both:
  • In MITFhigh WM266-4 cells, ML329 (10 μM) reduces viability by >80% via BCL2/CDK2 downregulation [6].
  • In MITFlow A375DT (BRAFi-resistant) cells, ML329 impairs 3D spheroid formation and invasiveness by suppressing integrin/FAK signaling [6] [7].
  • ML329 restores NK cell surveillance by blocking MITF-mediated cleavage of NKG2D ligands (MICA/MICB) via ADAM10 [8] [9].

  • Antifibrotic Actions:

  • In keloid fibroblasts, MITF upregulates collagen I/III and α-SMA. ML329 (5 μM) reduces collagen synthesis by >50% in ex vivo models [3].
  • Mast cell degranulation—critical for fibrosis—is MITF-dependent. ML329 inhibits β-tryptase release and histamine secretion in activated mast cells [8] [10].

  • Synergy with Targeted Therapies:

  • In imatinib-resistant GISTs (GIST 430/654), ML329 shows additive effects with ripretinib (KIT inhibitor), inducing S-G₂/M arrest [2].
  • For MAPKi-resistant melanoma, ML329 reverses metabolic dependencies (e.g., glycolysis in SK-mel-24 cells), resensitizing tumors to kinase inhibitors [6].

Table 3: Comparative Efficacy of ML329 Across Cellular Models

Cell Type/ModelML329 DoseKey EffectsMolecular Changes
GIST-T1 (imatinib-sensitive)5 μM↓ Viability (IC₅₀ = 0.76 μM), S-phase arrest↓MITF, ↓KIT, ↓BCL2, ↓CDK2
GIST 430/654 (resistant)10 μM↓ Viability (IC₅₀ = 2.7 μM), G₂/M arrest↓MITF, ↓BCL2
WM266-4 melanoma10 μM↓ Viability (>80%), ↓ glycolysis↓MITF, ↓CDK2, ↓GLUT1
Keloid fibroblasts5 μM↓ Collagen I synthesis, ↓ α-SMA↓COL1A1, ↓ACTA2
Reference [1] [2] [3]

Properties

CAS Number

19992-50-8

Product Name

ML329

IUPAC Name

4-[(1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide

Molecular Formula

C16H12N2O4S

Molecular Weight

328.3 g/mol

InChI

InChI=1S/C16H12N2O4S/c17-23(21,22)11-7-5-10(6-8-11)18-14-9-15(19)12-3-1-2-4-13(12)16(14)20/h1-9,18H,(H2,17,21,22)

InChI Key

CSYFFQVEQXEIAB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)S(=O)(=O)N

Synonyms

4-[(1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino]-benzenesulfonamide

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.